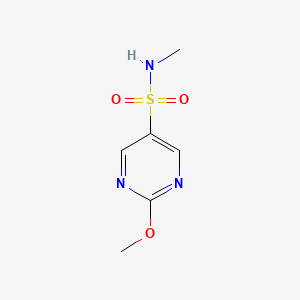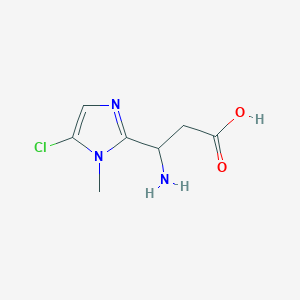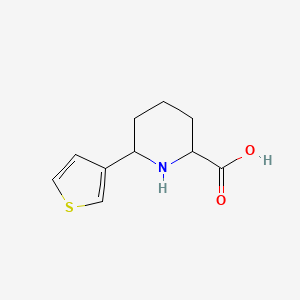
6-(Thiophen-3-yl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Thiophen-3-yl)piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a thiophene ring at the third position and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated piperidine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Thiophen-3-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine-2-carbinol or piperidine-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
6-(Thiophen-3-yl)piperidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Thiophen-3-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Thiophen-2-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
Pipecolic acid: Piperidine-2-carboxylic acid without the thiophene ring.
Thiophene-2-carboxylic acid: Thiophene ring with a carboxylic acid group but no piperidine ring.
Uniqueness
6-(Thiophen-3-yl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine ring, thiophene ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
6-thiophen-3-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h4-6,8-9,11H,1-3H2,(H,12,13) |
Clave InChI |
JTRDXEBZXWJYCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC(C1)C(=O)O)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)

amine](/img/structure/B13303950.png)
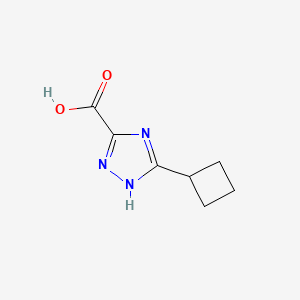
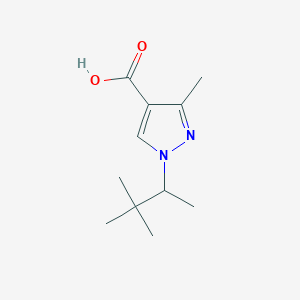
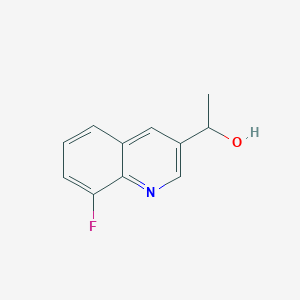
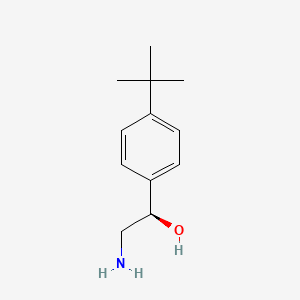
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)

